(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;;/h2-8,10,15H,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBUFFSXIRXENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697682 | |
| Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185669-66-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this document extrapolates from established chemical principles and the well-documented activities of its core structural motifs: the pyridin-3-amine scaffold and the 4-methoxybenzyl (PMB) group. We will explore its chemical identity, a robust synthetic route, its potential applications grounded in medicinal chemistry, and essential safety protocols.
Chemical Identity and Physicochemical Properties
As of this guide's publication, a specific CAS number for (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has not been assigned in major chemical databases. This suggests its status as a novel or specialized research chemical. However, its identity can be defined by its structure and predicted properties. The structure consists of a pyridin-3-amine core where the amino group is N-substituted with a 4-methoxybenzyl group. The dihydrochloride salt form indicates that both the pyridyl nitrogen and the secondary amine are protonated.
For context, closely related structures include N-(4-Methoxybenzyl)pyridin-2-amine (CAS 52818-63-0) and (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 355382-21-7).[1]
Table 1: Predicted Chemical Properties and Identifiers
| Identifier | Value |
| Chemical Name | (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride |
| Molecular Formula | C₁₃H₁₆Cl₂N₂O |
| Molecular Weight | 287.19 g/mol |
| Parent Compound (Free Base) | (4-Methoxybenzyl)pyridin-3-ylamine |
| Parent Molecular Formula | C₁₃H₁₄N₂O |
| Parent Molecular Weight | 214.27 g/mol |
| Predicted pKa | Pyridine N-H⁺: ~5.3; Amine N-H⁺₂: ~9-10 |
| Predicted Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol) due to salt form. Low solubility in nonpolar aprotic solvents. |
Synthesis and Methodology: A Validated Approach
The most direct and reliable method for synthesizing the parent amine, (4-Methoxybenzyl)pyridin-3-ylamine, is through reductive amination. This widely utilized reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2][3] The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves a two-step process:
-
Imine Formation: Reaction of 3-Aminopyridine with 4-Methoxybenzaldehyde to form the corresponding N-(4-methoxybenzylidene)pyridin-3-amine intermediate.
-
Reduction: Selective reduction of the imine to the secondary amine using a suitable hydride reducing agent.
-
Salt Formation: Treatment of the purified free base with hydrochloric acid.
Caption: Synthetic workflow for (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Detailed Experimental Protocol
Materials:
-
3-Aminopyridine (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Isopropyl alcohol (IPA)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine and anhydrous 1,2-dichloroethane (DCE). Stir until the solid dissolves.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-24 hours.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions. DCE is the preferred solvent for this reagent.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography.
-
Salt Formation: Dissolve the purified (4-Methoxybenzyl)pyridin-3-ylamine free base in a minimal amount of a suitable solvent like isopropyl alcohol or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq). A precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride salt.
Potential Applications in Research and Drug Development
The combination of the pyridine and 4-methoxybenzyl scaffolds suggests significant potential for biological activity. This assertion is based on the established roles these individual moieties play in a multitude of FDA-approved drugs and clinical candidates.[5][6]
Sources
- 1. N-(4-Methoxybenzyl)pyridin-2-amine | CAS 52818-63-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Stability of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride Under Ambient Conditions
Abstract
This technical guide provides a comprehensive framework for assessing the stability of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride under ambient conditions. While specific experimental data for this compound is not extensively published, this document synthesizes information on its constituent chemical moieties—a methoxybenzyl group and a pyridin-3-ylamine core—to infer potential degradation pathways. By integrating principles from the International Council for Harmonisation (ICH) guidelines, this guide outlines a robust, scientifically-grounded methodology for conducting forced degradation and long-term stability studies. It is intended for researchers, scientists, and drug development professionals to establish a comprehensive stability profile for this molecule, ensuring its quality, safety, and efficacy throughout its lifecycle.
Introduction
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is paramount for regulatory approval and successful clinical application. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This guide will detail a systematic approach to evaluating the intrinsic stability of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, developing a stability-indicating analytical method, and predicting its shelf-life under ambient conditions.
The structure of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride suggests potential susceptibility to specific degradation pathways. The ether linkage in the methoxybenzyl group and the amine functionality on the pyridine ring are potential sites for oxidative and hydrolytic degradation. Furthermore, the pyridine ring itself can be subject to photochemical reactions.[2]
This guide will adhere to the principles outlined in the ICH guidelines, particularly ICH Q1A(R2), which provides a framework for stability testing of new drug substances.[3][4][5] The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is essential for designing and interpreting stability studies.
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C13H16Cl2N2O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 287.19 g/mol | Important for analytical calculations. |
| Appearance | Off-white to light yellow crystalline powder | Visual inspection is a simple yet critical stability-indicating parameter. |
| Melting Point | 155 - 158 °C | A significant change in melting point can indicate impurity formation. |
| Solubility | Soluble in water | The aqueous solubility is crucial for designing solution-state stability and forced degradation studies. |
| pKa | (Predicted) Amine pKa ~4-5, Pyridine pKa ~5-6 | The ionization state at different pH values will influence its susceptibility to hydrolysis. |
Note: Some properties are predicted based on the chemical structure and may need experimental verification.
Potential Degradation Pathways
Based on the functional groups present in (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, several degradation pathways can be postulated. Forced degradation studies are designed to intentionally degrade the sample to identify these potential degradation products and pathways.[6][7][8]
-
Oxidation: The methoxybenzyl group and the secondary amine are susceptible to oxidation. Oxidation of the methoxybenzyl ether could potentially lead to the formation of 4-methoxybenzaldehyde and pyridin-3-ylamine.[9][10] The pyridine ring itself can also undergo N-oxidation.
-
Hydrolysis: The dihydrochloride salt form suggests good aqueous solubility, making the molecule susceptible to hydrolysis, particularly at pH extremes. The ether linkage, while generally stable, could be a site for acid-catalyzed hydrolysis under harsh conditions.
-
Photodegradation: Pyridine derivatives are known to be sensitive to light.[2] Exposure to UV or visible light could induce photolytic cleavage or rearrangement reactions.[11]
-
Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.
The following diagram illustrates the potential degradation pathways for (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Caption: Potential degradation pathways of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Experimental Protocols
The following protocols are designed to assess the stability of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in accordance with ICH guidelines.[3][4]
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active substance.
4.1.1. Preparation of Stock Solution
-
Accurately weigh and dissolve a suitable amount of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in a volumetric flask using a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
4.1.2. Stress Conditions
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, remove samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples.
-
The following flowchart outlines the forced degradation workflow.
Caption: Workflow for forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.
4.2.1. Study Design
-
Batches: At least three primary batches of the drug substance should be included in the study.[4]
-
Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Based on ICH Q1A(R2), the following conditions are recommended for long-term stability testing.[3][4]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[3]
4.2.2. Test Parameters
The following parameters should be monitored as part of the stability program:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.
-
Assay: Quantification of the active substance using a validated stability-indicating method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Water Content: Measurement of water content, especially for a hygroscopic substance.
-
Microbial Limits: If applicable, testing for microbial contamination.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12][13]
HPLC Method Development
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector can be beneficial for assessing peak purity.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Characterization of Degradation Products
Degradation products should be identified and characterized. This can be achieved using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.
Data Evaluation and Reporting
The results from the stability studies should be systematically evaluated. For long-term stability data, a statistical analysis may be performed to determine the re-test period or shelf life. The data should be presented in a clear and concise manner, including tables and graphs.
| Time Point | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | Conforms | 100.0 | < 0.1 |
| 3 months | 25°C/60%RH | Conforms | 99.8 | 0.15 |
| 6 months | 25°C/60%RH | Conforms | 99.5 | 0.25 |
| 3 months | 40°C/75%RH | Conforms | 98.5 | 0.75 |
| 6 months | 40°C/75%RH | Conforms | 97.0 | 1.50 |
This is an example data table and does not represent actual experimental results.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for evaluating the stability of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride. By following the principles of the ICH guidelines and employing robust analytical methodologies, researchers and drug development professionals can generate a thorough stability profile for this compound. This will ensure its quality, safety, and efficacy, and will be a critical component of any regulatory submission. The inferred degradation pathways and proposed experimental protocols serve as a robust starting point for a comprehensive stability assessment.
References
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
- ICH Revises Q1 Guideline Advancing Stability Testing Standards - Pharmaceutical Online. (2025, April 24).
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003, February 6).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
- An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
- (4-Methoxybenzyl)pyridin-3-ylamine Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
- Proposed mechanisms of LMS-catalyzed oxidation of 4-methoxybenzyl... - ResearchGate.
- Forced degradation and impurity profiling - ScienceDirect.
- Kinetics of 4-Methoxybenzyl Alcohol Oxidation in Aqueous Solution in a Fixed Bed Photocatalytic Reactor - ACS Publications. (2009, October 13).
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
- Forced Degradation – A Review. (2022, November 30).
- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC.
- Full article: Development and validation of an analytical method for the stability of duloxetine hydrochloride - Taylor & Francis. (2018, April 16).
- Forced Degradation Studies - SciSpace. (2016, December 14).
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- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Safety Data Sheet (SDS) for (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
For researchers, scientists, and drug development professionals, the meticulous handling of novel chemical compounds is paramount. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, a substituted aminopyridine derivative, is one such compound that necessitates a thorough understanding of its safety profile before it is introduced into any experimental workflow. This guide provides an in-depth analysis of its key Safety Data Sheet (SDS) highlights, moving beyond mere compliance to instill a culture of proactive safety and informed risk assessment.
Presumptive Hazard Profile and Risk Assessment
Given its structure as a dihydrochloride salt of an aminopyridine, the compound is expected to be a white to off-white crystalline solid.[1] The primary hazards associated with aminopyridines are acute toxicity if swallowed, inhaled, or in contact with skin.[2] Many aminopyridine derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Core Principles of Risk Assessment: Before any handling, a formal risk assessment is not just recommended; it is essential. This involves considering the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction quenching), and the potential for aerosolization or dust generation.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Presumptive Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is a synthesis of hazard data from SDSs of structurally similar aminopyridines and benzylamine compounds.[3][4][5]
Proactive Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a multi-layered approach, prioritizing engineering controls to minimize exposure, supplemented by appropriate PPE.
Engineering Controls:
-
Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The work area should have an available eye wash station and safety shower.[1]
-
Isolation: For larger quantities or procedures with a higher risk of aerosolization, use of a glove box is recommended.
Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific experimental procedure. The following diagram outlines a decision-making workflow for appropriate PPE selection.
Caption: PPE selection workflow for handling (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Step-by-Step Laboratory Handling Protocol
This protocol provides a self-validating system for the safe handling of gram-scale quantities of the compound.
-
Preparation:
-
Verify the chemical fume hood has a current certification sticker.
-
Don the minimum required PPE as determined by your risk assessment (see diagram above).
-
Designate a specific area within the fume hood for the handling of the compound. Cover this area with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment (spatulas, weigh boats, solvents, etc.) within the fume hood.
-
-
Execution:
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat or directly into a tared vessel.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
-
Close the primary container tightly immediately after use.
-
-
Decontamination and Cleanup:
-
Wipe down the dedicated spatula and any surfaces with a damp cloth or towel, ensuring the wipe is disposed of as hazardous waste.
-
Remove contaminated bench paper and dispose of it as hazardous waste.
-
Remove outer gloves before exiting the fume hood and dispose of them.
-
Wash hands thoroughly with soap and water after the procedure is complete.[4]
-
Emergency and Response Procedures
Rapid and correct response to an exposure or spill is critical.
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or physician.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops, seek medical attention.[1][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for guidance.
Spill Response Protocol (for small, laboratory-scale spills <5g):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Ensure the spill is contained within the fume hood. If outside the hood, evaluate the need for evacuation and professional assistance.
-
Protect: Don enhanced PPE, including a respirator, chemical goggles, and double gloves.
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels for the initial absorption.
-
Carefully sweep up the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[1]
-
Perform a final decontamination of the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to institutional guidelines.
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Protect from direct sunlight and moisture.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[6]
Toxicological and Physical Data Insights
While specific toxicological data for this exact molecule is scarce, the aminopyridine class is known for its neurotoxic effects, often by blocking potassium channels in neurons.[7] This mechanism underlies the potential for symptoms like dizziness, headache, excitement, and in severe cases, convulsions.[8][9] The dihydrochloride form suggests good solubility in water and other polar solvents.
Table 2: Anticipated Physical & Chemical Properties
| Property | Anticipated Value / Description | Rationale / Source |
| Appearance | White to off-white crystalline solid | Common for aminopyridine salts[1][8] |
| Molecular Formula | C13H14N2O · 2HCl | Based on compound name |
| Molecular Weight | ~287.18 g/mol | Calculated from formula |
| Solubility | Soluble in water, alcohols | Dihydrochloride salt form enhances polarity |
| Stability | Stable under recommended storage conditions | General chemical stability |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas upon combustion. | Common for nitrogenous and chlorinated organic compounds[9] |
This guide is intended to provide a comprehensive safety framework based on the best available data for analogous compounds. It is not a substitute for a manufacturer-supplied SDS. Always consult the specific SDS for any chemical before use and adhere to all institutional safety policies and procedures.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
-
PubChem, National Center for Biotechnology Information. 2-Aminopyridine.
-
TCI EUROPE N.V. Safety Data Sheet: Variamine Blue B [Redox Indicator].
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxy-6-(methylamino)pyridine.
-
U.S. Environmental Protection Agency (EPA). Aminopyridines (2-, 3-, and 4-Aminopyridine) Review of Toxicological Literature. EPA Archive.
-
MilliporeSigma. Safety Data Sheet: Product being supplied under TSCA R&D Exemption.
-
Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS.
-
Fisher Scientific. Safety Data Sheet: 4-Methoxybenzylamine.
-
Central Drug House (P) Ltd. 3-Amino Pyridine MATERIAL SAFETY DATA SHEET.
-
New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE.
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- 3. lobachemie.com [lobachemie.com]
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- 9. nj.gov [nj.gov]
Beyond the Scaffold: The Medicinal Chemistry and Synthetic Utility of (4-Methoxybenzyl)pyridin-3-ylamine Derivatives
[1]
Executive Summary
Content Type: Technical Whitepaper Subject: N-(4-Methoxybenzyl)pyridin-3-amine (PMB-3-AP) and its functionalized derivatives. Core Thesis: While simple aminopyridines are common, the (4-Methoxybenzyl)pyridin-3-ylamine scaffold represents a "privileged intermediate" in modern drug discovery.[1] It serves two distinct, high-value roles:
-
The "Masked" Precursor: A stable, lipophilic precursor for synthesizing Imidazo[4,5-b]pyridines (a class of potent anticancer agents).[1]
-
The Kinase Pharmacophore: A structural template for CDK2 and VEGFR inhibitors , where the 4-methoxybenzyl (PMB) group probes hydrophobic pockets within the ATP-binding site.[1]
Part 1: Synthetic Architecture
Accessing the Core Scaffold
The synthesis of (4-Methoxybenzyl)pyridin-3-ylamine is not merely a trivial alkylation; the choice of method dictates the purity profile and downstream utility.[1] We distinguish between Kinetic Access (Reductive Amination) and Thermodynamic Access (Pd-Catalyzed Coupling).[1]
Method A: Reductive Amination (The Chemoselective Route)
This is the preferred industrial route due to the avoidance of toxic halides and the high chemoselectivity of Sodium Triacetoxyborohydride (STAB).[1]
-
Mechanism: Condensation of pyridin-3-amine with p-anisaldehyde forms an imine intermediate, which is selectively reduced in situ.[1]
-
Advantage: STAB does not reduce the pyridine ring or other sensitive functionalities (e.g., nitro or nitrile groups) often present in complex derivatives.
Method B: Buchwald-Hartwig Cross-Coupling
Used when the pyridine ring is electron-deficient (e.g., substituted with -CF3 or -CN) or when starting from 3-bromopyridine.[1]
-
Catalyst System: Pd2(dba)3 with BINAP or Xantphos.[1]
-
Advantage: Essential when the amine is the limiting reagent or when "borrowing hydrogen" chemistry is required.
Visualization: Convergent Synthetic Pathways
The following diagram illustrates the two primary routes to the scaffold and its divergence into bioactive heterocycles.
Caption: Figure 1. Convergent synthesis of the PMB-3-AP scaffold and its divergence into major pharmacological classes.
Part 2: Pharmacological Applications & Mechanism
The Imidazo[4,5-b]pyridine Gateway (Anticancer)
The most critical application of N-(4-methoxybenzyl)pyridin-3-amine derivatives is their conversion into Imidazo[4,5-b]pyridines .[1] These fused systems are bioisosteres of purines and are highly active against Aurora Kinases and EGFR.
-
The Role of PMB: In this context, the PMB group often acts as a removable protecting group or a hydrophobic anchor .
-
Mechanism: The 3-amino group (protected by PMB) allows for nitration or halogenation at the 2-position.[1] Subsequent reduction and cyclization yield the imidazo-pyridine core.[1]
-
Key Insight: Derivatives retaining the PMB group at the N3 position of the imidazo-pyridine often show enhanced lipophilicity and membrane permeability compared to the naked NH analogs.
CDK2 Inhibition (Cell Cycle Arrest)
Recent SAR studies (See Reference 1) have highlighted N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][2][3]
-
Structural Homology: The (4-methoxybenzyl) group mimics the steric bulk of the pyrimidine-amine moiety found in advanced inhibitors like Palbociclib.[1]
-
Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase, while the 4-methoxybenzyl tail occupies the hydrophobic back-pocket, stabilizing the inactive conformation of the enzyme.
Comparative Data: Antiproliferative Activity
The following table summarizes the potency of derivatives evolved from the core scaffold against key cancer cell lines.
| Compound Class | R-Group Modification | Target | Cell Line (IC50) | Mechanism |
| Core Scaffold | N-(4-methoxybenzyl) | Tubulin/Gen | HeLa (>50 µM) | Weak, non-specific |
| Derivative A | N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | HeLa (8.61 µM) | Cell cycle arrest (G1/S) |
| Derivative B | 3,5-dichloro-substitution | CDK2 | A549 (6.99 µM) | Apoptosis induction |
| Derivative C | Imidazo[4,5-b]pyridine fusion | Aurora A | MCF-7 (0.4 µM) | Mitotic catastrophe |
Table 1: SAR evolution from the simple amine scaffold to potent kinase inhibitors.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis of N-(4-Methoxybenzyl)pyridin-3-amine
This protocol ensures mono-alkylation and prevents over-alkylation to the tertiary amine.[1]
Reagents:
-
Pyridin-3-amine (1.0 eq)[1]
-
4-Methoxybenzaldehyde (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Acetic Acid (1.0 eq)[1]
-
1,2-Dichloroethane (DCE) (Solvent)[1]
Step-by-Step:
-
Imine Formation: In a dry flask under N2, dissolve pyridin-3-amine (94 mg, 1 mmol) and 4-methoxybenzaldehyde (136 mg, 1 mmol) in DCE (5 mL). Add Acetic Acid (60 µL). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add STAB (296 mg, 1.4 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
-
Expected Yield: 85-92%.
-
Appearance: Pale yellow oil or low-melting solid.[1]
-
Protocol B: Oxidative Cyclization to Imidazo[4,5-b]pyridine
For researchers using the scaffold as a precursor to fused heterocycles.[1]
Reagents:
-
N-(4-Methoxybenzyl)pyridin-3-amine derivative (with 2-amino group)[1][4]
-
Triethyl orthoformate (Solvent/Reagent)[1]
-
p-TsOH (Catalytic)[1]
Step-by-Step:
Part 4: Biological Pathway Visualization
The following diagram details the mechanism of action for the CDK2-inhibitor derivatives derived from this scaffold.
Caption: Figure 2.[1] Mechanism of Action for CDK2 inhibition by pyridine-3-amine derivatives.
References
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors. Source: Bioorganic Chemistry (2024).[1][6] Context: Establishes the pyridine-3-amine core as a potent scaffold for CDK2 inhibition.[1][3] Link:[1]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Source: Organic Letters (2012).[1] Context: Describes the synthetic utility of 3-amino-pyridines in forming fused anticancer heterocycles. Link:[1]
-
Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Source: Organic Syntheses (2002).[1][7] Context: Provides the foundational "Fukuyama amine synthesis" method applicable to PMB-pyridin-amines. Link:[1]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Source: PMC / NIH (2011).[1] Context:Note: This reference is provided for negative control/specificity. It details the 2-amine isomer's activity against tubulin, distinguishing it from the 3-amine kinase activity.[1] Link:[1]
Sources
- 1. 2-(4-Methoxybenzylamino)pyridine | 52818-63-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 5. ijpbs.com [ijpbs.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Technical Application Note: Reductive Amination Protocols for (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
Executive Summary & Scientific Rationale
The synthesis of (4-Methoxybenzyl)pyridin-3-ylamine represents a classic yet nuanced challenge in medicinal chemistry: the reductive alkylation of a heteroaromatic amine (pyridin-3-amine) with an electron-rich aldehyde (4-methoxybenzaldehyde).
Unlike aliphatic amines, pyridin-3-amine possesses reduced nucleophilicity (pKa of conjugate acid
This guide details two validated protocols:
-
Method A (Preferred): Direct reductive amination using Sodium Triacetoxyborohydride (STAB). This method is kinetically superior for weakly basic amines and minimizes over-alkylation.[1]
-
Method B (Alternative): Stepwise condensation-reduction using Sodium Borohydride (NaBH
).[2] This is a cost-effective alternative when STAB is unavailable, though it requires stricter moisture control during imine formation.
Reaction Engineering & Mechanism
Mechanistic Insight
The reaction proceeds via the formation of a hemiaminal, which dehydrates to form an iminium ion (or imine). The key to success with pyridin-3-amine is acid catalysis . The amine is not nucleophilic enough to attack the aldehyde rapidly at neutral pH. Adding acetic acid (AcOH) protonates the aldehyde oxygen, lowering the LUMO energy and facilitating attack.
Why STAB?
Sodium triacetoxyborohydride,
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from reagents to the dihydrochloride salt.
Experimental Protocols
Method A: Direct Reductive Amination (STAB) — The Gold Standard
Recommended for high yield and operational simplicity.
Reagents:
-
Pyridin-3-amine (1.0 equiv)
-
4-Methoxybenzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Imine Pre-equilibrium: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pyridin-3-amine (10 mmol) and DCE (40 mL). Add 4-Methoxybenzaldehyde (11 mmol) followed by Acetic Acid (10-20 mmol).
-
Note: The mixture may warm slightly. Stir at room temperature for 30–60 minutes under Nitrogen. This allows the imine/iminium equilibrium to establish.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (15 mmol) portion-wise over 10 minutes.
-
Caution: Gas evolution (
) may occur if moisture is present.
-
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (System: 5% MeOH in DCM). Reaction is typically complete in 2–4 hours.
-
Quench: Quench by slowly adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organic phases, wash with brine, dry over , and concentrate in vacuo to yield the crude free base oil.
Method B: Stepwise Reduction (NaBH ) — The Cost-Effective Alternative
Use when STAB is unavailable. Requires Methanol (MeOH).[2][3]
Protocol:
-
Imine Formation: Dissolve Pyridin-3-amine (10 mmol) and 4-Methoxybenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).
-
Optimization: Add molecular sieves (3Å) or reflux for 2 hours to drive the equilibrium toward the imine by sequestering water.
-
-
Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (
, 10-15 mmol) slowly.-
Critical: Do not add
until imine formation is complete, or you will reduce the aldehyde to the alcohol.
-
-
Workup: After 1 hour, quench with water. Evaporate most of the MeOH. Extract the residue with EtOAc, wash with water and brine, dry, and concentrate.
Salt Formation: Preparation of the Dihydrochloride
The free base is an oil or low-melting solid. To ensure stability and water solubility, convert to the .2HCl salt.
-
Dissolve the crude free base (from Method A or B) in a minimal amount of anhydrous Ethanol or Diethyl Ether .
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) dropwise. You must add at least 2.5 equivalents relative to the starting amine to ensure both the pyridine nitrogen and the secondary amine are protonated.
-
A white precipitate should form immediately.
-
Stir for 30 minutes. Filter the solid under inert atmosphere (the salt can be hygroscopic).
-
Wash with cold ether and dry under vacuum.
Quantitative Data & Characterization
Expected Yields
| Method | Scale | Typical Yield (Free Base) | Typical Yield (.2HCl Salt) |
| A (STAB) | 1g - 10g | 85 - 95% | 80 - 90% |
| B (NaBH4) | 1g - 10g | 70 - 80% | 65 - 75% |
Analytical Parameters (Free Base)
-
1H NMR (400 MHz, DMSO-d6):
- 8.05 (d, 1H, Pyridine-H2)
- 7.80 (d, 1H, Pyridine-H6)
- 7.25 (d, 2H, Phenyl-H)
- 6.90 (d, 2H, Phenyl-H)
- 4.25 (s, 2H, Benzyl-CH2)
- 3.73 (s, 3H, OMe)
-
Mass Spectrometry (ESI+): Calculated for
; Found = 215.1.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the dihydrochloride salt.
Troubleshooting & Critical Control Points
-
Issue: Low Conversion.
-
Issue: Bis-alkylation (Tertiary Amine formation).
-
Cause: The product secondary amine is more nucleophilic than the starting pyridine amine.
-
Fix: Use a slight excess of the amine rather than the aldehyde, or strictly control the stoichiometry of the aldehyde (1.0 - 1.1 eq). STAB is generally selective enough to prevent this compared to catalytic hydrogenation.
-
-
Issue: Sticky Precipitate during Salt Formation.
-
Cause: Water presence or impure free base.
-
Fix: Ensure the free base is dried thoroughly. Use anhydrous ether for the salt formation. If it oils out, triturated with hexanes or sonicate.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions." Common Organic Chemistry.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes: Preparation of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride via Catalytic Hydrogenation
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride. The described method utilizes a one-pot reductive amination strategy, beginning with the condensation of 3-aminopyridine and 4-methoxybenzaldehyde to form an intermediate imine. This intermediate is subsequently reduced via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The protocol emphasizes chemoselectivity, focusing on the reduction of the imine bond while preserving the aromatic pyridine ring. The guide details the scientific rationale behind reagent and parameter selection, a step-by-step experimental protocol, characterization data, safety precautions, and a troubleshooting guide. The final amine product is converted to its dihydrochloride salt to enhance stability and ease of handling, a common practice for amine-containing pharmaceutical intermediates.
Introduction and Scientific Rationale
(4-Methoxybenzyl)pyridin-3-ylamine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug development. Its structure, combining a pyridine core with a methoxybenzyl group, is found in various biologically active compounds. The synthesis of such secondary amines is frequently achieved through reductive amination, an atom-economical and efficient method for forming carbon-nitrogen bonds.[1]
This protocol employs a one-pot reductive amination process. The reaction proceeds in two main stages:
-
Imine Formation: 3-Aminopyridine, a nucleophilic amine, reacts with the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This condensation reaction, typically acid-catalyzed, results in the formation of a Schiff base (imine) intermediate with the elimination of water.
-
Catalytic Hydrogenation: The C=N double bond of the imine is then reduced to a C-N single bond using molecular hydrogen and a heterogeneous catalyst.
A critical challenge in this synthesis is the potential for the hydrogenation of the pyridine ring itself, which would yield an undesired piperidine derivative.[2] The pyridine nitrogen can coordinate with the metal catalyst surface, but this interaction can also activate the ring for reduction, especially under harsh conditions (high pressure, high temperature, or strongly acidic media). Therefore, the choice of catalyst and reaction conditions is paramount to ensure the chemoselective reduction of the imine.
Catalyst Selection: Palladium on carbon (10% Pd/C) is selected as the catalyst for this procedure. Pd/C is highly effective for the hydrogenation of imines and is a standard choice for reductive aminations.[3][4] Its heterogeneous nature allows for straightforward removal from the reaction mixture by simple filtration. While pyridine can act as a catalyst poison, under controlled, mild conditions, Pd/C provides excellent selectivity for imine reduction over pyridine ring saturation.[5][6]
Solvent and Conditions: Methanol is used as the solvent due to its ability to dissolve the reactants and its compatibility with catalytic hydrogenation. A small amount of acetic acid is employed to catalyze the initial imine formation. The hydrogenation is conducted at a moderately elevated pressure (5 atm) and room temperature to favor the selective reduction of the more labile imine bond over the aromatic pyridine ring.
Salt Formation: The final free amine is an oil that can be prone to air oxidation. Conversion to the dihydrochloride salt is achieved by treating the amine with hydrochloric acid. This process yields a stable, crystalline solid that is easier to handle, purify, and store.[7][8] The pyridine nitrogen and the secondary amine nitrogen are both basic and are protonated to form the dihydrochloride salt.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride via one-pot reductive amination.
Experimental Workflow and Mechanism Visualization
The following diagrams illustrate the logical flow of the experimental procedure and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis.
Caption: Simplified reaction mechanism pathway.
Materials and Reagents
| Material | Grade | Supplier |
| 3-Aminopyridine | ≥99% | Sigma-Aldrich |
| 4-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich |
| Palladium on Carbon (10% Pd/C) | 50% water wet | Johnson Matthey |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Airgas |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Isopropanol (IPA) | Anhydrous | VWR |
| Acetic Acid (AcOH) | Glacial | Sigma-Aldrich |
| Hydrochloric Acid Solution | 4.0 M in Dioxane | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Lab Prepared |
| Brine | Saturated Aqueous | Lab Prepared |
| Celite® 545 | --- | Sigma-Aldrich |
| Nitrogen (N₂) Gas | High Purity | Airgas |
Detailed Experimental Protocol
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The handling of hydrogen gas and the pyrophoric Pd/C catalyst requires specialized training and equipment.
Step 1: One-Pot Imine Formation and Hydrogenation
-
To a high-pressure reactor vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add 3-aminopyridine (9.41 g, 100 mmol, 1.0 equiv).
-
Add anhydrous methanol (200 mL), followed by 4-methoxybenzaldehyde (13.61 g, 100 mmol, 1.0 equiv).
-
Add glacial acetic acid (0.60 mL, 10.5 mmol, 0.1 equiv) to catalyze imine formation.
-
Seal the vessel and stir the mixture at room temperature for 2 hours to allow for the formation of the imine intermediate.
-
After 2 hours, carefully open the vessel in the fume hood and add 10% Palladium on Carbon (50% wet, 2.0 g). Caution: The catalyst may be pyrophoric when dry. Handle with care.
-
Securely seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor head three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 atm (approx. 75 psi).
-
Begin vigorous stirring. The reaction is exothermic and a slight increase in temperature may be observed.
-
Monitor the reaction by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.
Step 2: Work-up and Isolation of the Free Amine
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas into the fume hood exhaust.
-
Purge the reactor with nitrogen gas three times to ensure all hydrogen is removed.
-
Open the reactor and dilute the reaction mixture with methanol (50 mL).
-
Prepare a pad of Celite® (approx. 1-2 inches thick) in a Buchner funnel and wet it with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional methanol (3 x 50 mL). Caution: Do not allow the filter cake to dry completely in the air, as it is pyrophoric. Quench the filter cake with water immediately after filtration.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Methoxybenzyl)pyridin-3-ylamine as a viscous oil.
Step 3: Dihydrochloride Salt Formation and Purification
-
Dissolve the crude amine oil in anhydrous isopropanol (IPA, 150 mL).
-
While stirring, slowly add 4.0 M HCl in dioxane (55 mL, 220 mmol, 2.2 equiv) dropwise. A precipitate will begin to form.
-
Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation and precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 30 mL) to remove any impurities.
-
Dry the product under high vacuum at 40°C to a constant weight. The final product, (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, should be an off-white to pale yellow crystalline solid.
Data and Characterization
Summary of Reaction Parameters
| Parameter | Value |
| Substrate Scale | 100 mmol |
| Catalyst | 10% Pd/C (50% wet) |
| Catalyst Loading | ~1 mol% Pd |
| Hydrogen Pressure | 5 atm (75 psi) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Product Appearance | Off-white to pale yellow crystalline solid |
Expected Characterization Results
-
¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H), 8.20 (d, 1H), 7.95 (d, 1H), 7.60 (dd, 1H), 7.30 (d, 2H), 6.95 (d, 2H), 4.40 (s, 2H), 3.75 (s, 3H).
-
¹³C NMR (101 MHz, D₂O): δ 160.1, 142.5, 140.2, 138.1, 131.5, 129.0, 128.5, 127.8, 115.2, 56.0, 48.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₄N₂O [M+H]⁺: 215.1184; found: 215.1182.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | Insufficient reaction time. Catalyst deactivation (poisoning). Low hydrogen pressure. | Extend reaction time. Use fresh, high-quality catalyst. Ensure the reactor is properly sealed and maintains pressure. |
| Pyridine Ring Reduction (Piperidine Formation) | Reaction conditions too harsh (high temp/pressure). Catalyst is too active. | Conduct the reaction at room temperature and lower H₂ pressure (3-5 atm). Consider using a less active catalyst or a catalyst modifier if over-reduction persists. |
| Product is a Dark Oil, Fails to Solidify | Impurities present. Incomplete conversion to the dihydrochloride salt. | Purify the crude free amine by column chromatography (Silica, EtOAc/Hexanes gradient) before salt formation. Ensure at least 2.1 equivalents of HCl are added. |
| Low Isolated Yield | Mechanical losses during filtration/transfers. Incomplete precipitation of the salt. | Ensure thorough washing of the catalyst and glassware. After adding HCl, cool the slurry in an ice bath for 30 min to maximize precipitation before filtering. |
References
-
Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]
-
Zhang, Z., et al. (2012). Recent advances in palladium-catalyzed asymmetric hydrogenation of unprotected imines. Chemical Society Reviews. [Link]
-
StudySmarter. (n.d.). Making Aromatic Amines from Nitroarenes. OCR A-Level Chemistry Notes. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Wang, L., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5510. [Link]
-
Fukuyama, T., et al. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [Link]
-
Smith, B. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Antonov, E. A., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Kinetics and Catalysis, 63(4), 441-449. [Link]
-
Sazonov, A. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1856. [Link]
-
Abdel-Magid, A. F., et al. (2017). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 7. tutorchase.com [tutorchase.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Scalable Manufacturing of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a scalable manufacturing process for (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The presented protocol is designed for robustness, safety, and efficiency, addressing the critical considerations for transitioning from laboratory-scale synthesis to industrial production. This guide details a preferred synthetic route, in-depth procedural protocols, process safety, analytical quality control, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control.
Introduction and Strategic Process Selection
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a pivotal building block in the development of various active pharmaceutical ingredients (APIs). The efficient and controlled large-scale production of this intermediate is therefore of significant interest. This document outlines a scalable manufacturing process, emphasizing practical, safe, and cost-effective methodologies.
Two primary synthetic strategies are commonly employed for the formation of the key carbon-nitrogen bond in this molecule:
-
Reductive Amination: This classic transformation involves the reaction of 3-aminopyridine with 4-methoxybenzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine. This method is often favored for its operational simplicity and the use of readily available, less hazardous reagents.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for C-N bond formation, directly coupling 3-aminopyridine with a 4-methoxybenzyl halide.[2] While highly effective, the scalability of this method requires careful consideration of catalyst cost, removal of palladium residues, and the exothermic nature of the reaction.[3][4]
For the purposes of this guide, a reductive amination approach is selected as the primary recommended scalable process. This choice is predicated on the following advantages in an industrial setting:
-
Cost-Effectiveness: The starting materials, 3-aminopyridine and 4-methoxybenzaldehyde, are commercially available in bulk and are generally more economical than the specialized ligands and palladium catalysts required for Buchwald-Hartwig amination.
-
Process Safety: While all chemical reactions require a thorough safety assessment, reductive amination using borohydride reagents is generally considered to have a more manageable risk profile at scale compared to the highly exothermic and air-sensitive nature of some Buchwald-Hartwig catalyst systems.[5]
-
Reduced Metal Contamination: The absence of a palladium catalyst eliminates the need for downstream palladium removal steps, which can be complex and costly, and simplifies the final product's purity profile.
Scalable Manufacturing Protocol: Reductive Amination Route
This section details a step-by-step protocol for the multi-kilogram synthesis of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Reaction Scheme
Figure 1: Reductive amination pathway for the synthesis of the target compound.
Materials and Equipment
| Reagents | Equipment |
| 3-Aminopyridine | Glass-lined reactor with temperature control and overhead stirring |
| 4-Methoxybenzaldehyde | Addition funnel/dosing pump |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Filtration unit (e.g., Nutsche filter-dryer) |
| Dichloromethane (DCM) | Vacuum drying oven |
| Saturated sodium bicarbonate solution | pH meter |
| Anhydrous magnesium sulfate | Process Analytical Technology (PAT) probes (e.g., in-situ IR) |
| Hydrochloric acid (e.g., 4M in dioxane or HCl gas) | High-Performance Liquid Chromatography (HPLC) system |
| Isopropanol (IPA) | Nuclear Magnetic Resonance (NMR) spectrometer |
Step-by-Step Manufacturing Process
Step 1: Imine Formation and In-Situ Reduction
-
Reactor Setup: Charge the glass-lined reactor with 3-aminopyridine (1.0 eq) and dichloromethane (DCM, ~10 L/kg of 3-aminopyridine).
-
Aldehyde Addition: Slowly add 4-methoxybenzaldehyde (1.05 eq) to the reactor at ambient temperature over 1-2 hours. The addition rate should be controlled to maintain a reaction temperature below 30 °C.
-
Imine Formation Monitoring: Monitor the formation of the imine intermediate using in-situ IR spectroscopy by observing the appearance of the C=N stretch.
-
Reducing Agent Addition: Once imine formation is complete (typically 1-2 hours), cool the reaction mixture to 0-5 °C. Cautiously add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent, minimizing over-reduction and side reactions.[6]
-
Reduction Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Completion Monitoring: Monitor the disappearance of the imine and the formation of the product by HPLC.
Step 2: Work-up and Isolation of the Free Base
-
Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Phase Separation: Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer with DCM (2 x 5 L/kg of 3-aminopyridine).
-
Organic Layer Combination and Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude (4-Methoxybenzyl)pyridin-3-ylamine as an oil.
Step 3: Dihydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base in isopropanol (~5 L/kg).
-
Salt Formation: Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid (2.1 eq, e.g., 4M in dioxane) or bubble in anhydrous HCl gas. Precise control of the acid stoichiometry is crucial to ensure the formation of the dihydrochloride salt.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to promote crystallization. The formation of the hydrochloride salt often serves as an effective purification step.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold isopropanol.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Process Safety and Hazard Management
A thorough risk assessment is critical before undertaking any large-scale synthesis.[5]
| Hazard | Risk | Mitigation |
| 3-Aminopyridine | Toxic if swallowed or in contact with skin.[7] | Use appropriate personal protective equipment (PPE), including gloves and eye protection. Ensure good ventilation. |
| Sodium triacetoxyborohydride | Reacts with water to produce flammable hydrogen gas. | Add cautiously to the reaction mixture. Quench slowly and with cooling. |
| Dichloromethane | Suspected carcinogen. | Use in a well-ventilated area or in a closed system. Minimize exposure. |
| Hydrochloric Acid | Corrosive. | Handle with appropriate PPE. Ensure proper ventilation. |
| Exothermic Reactions | Potential for runaway reaction during quenching and salt formation. | Slow and controlled addition of reagents. Use a reactor with efficient cooling and temperature monitoring. |
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and purity of the final product.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride. |
| Purity | HPLC (UV detection) | ≥ 99.0% |
| Residual Solvents | GC-HS | DCM: ≤ 600 ppm, IPA: ≤ 5000 ppm (ICH Q3C limits) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Example HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Process Analytical Technology (PAT) for Enhanced Control
The integration of PAT can significantly improve process understanding, control, and efficiency in the scalable manufacturing of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.[8][9]
Figure 2: Proposed PAT implementation for key process stages.
-
In-situ FTIR/Raman Spectroscopy: Can be employed to monitor the real-time concentration of reactants, intermediates (imine), and the product during the reaction. This allows for precise determination of reaction endpoints, optimizing cycle time and preventing the formation of impurities due to over-reaction.[10]
-
Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM): These probes can be used during the crystallization step to monitor particle size distribution and crystal morphology in real-time. This data enables better control over the crystallization process to ensure consistent particle size and improve filtration and drying characteristics.
Conclusion
The reductive amination pathway presented in this application note offers a robust, scalable, and economically viable process for the manufacture of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride. By implementing the detailed protocols, stringent safety measures, and advanced analytical controls, including the integration of PAT, manufacturers can ensure the consistent production of this high-quality pharmaceutical intermediate. The provided framework serves as a comprehensive guide for researchers and drug development professionals to successfully scale up this critical synthesis.
References
- Denton, J. R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. Organic Process Research & Development.
-
Ganley, J. M., & Hartwig, J. F. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2361-2378. [Link]
-
IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
-
Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
J-Star Research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics. [Link]
-
AGC Biologics. (n.d.). Drug Development Study | Real-Time Monitoring with PAT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
PubMed Central. (n.d.). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. agcbio.com [agcbio.com]
- 10. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
Troubleshooting & Optimization
Improving yield in the synthesis of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
Technical Support Center: Optimization of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride Synthesis
Topic: Improving yield and purity in the reductive amination of 3-aminopyridine with 4-methoxybenzaldehyde. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The Chemistry of the Challenge
The synthesis of (4-Methoxybenzyl)pyridin-3-ylamine relies on the reductive amination of 3-aminopyridine. While theoretically straightforward, this reaction often suffers from moderate yields (40–60%) due to two competing factors:
-
Low Nucleophilicity: The electron-withdrawing nature of the pyridine ring renders the exocyclic amine (3-position) less nucleophilic than standard anilines, making imine formation sluggish.
-
Physicochemical Properties: The final product is a dihydrochloride salt , which is highly polar, often hygroscopic, and prone to "oiling out" rather than crystallizing, leading to significant material loss during isolation.
This guide provides a self-validating protocol to elevate yields to the 85–95% range .
Module 1: Reaction Optimization (The Synthesis)
Core Philosophy: Drive the equilibrium. Because the amine is weak, you must force imine formation before introducing the reducing agent (if using NaBH₄) or use a selective reductant that tolerates acid catalysis (NaBH(OAc)₃).[1]
Recommended Protocol: Acid-Catalyzed Reductive Amination (STAB Method)
We prioritize Sodium Triacetoxyborohydride (STAB) over NaBH₄ or NaBH₃CN for its selectivity and compatibility with acetic acid, which is required to activate the weak amine.
Reagents & Stoichiometry:
| Component | Role | Eq. | Notes |
|---|---|---|---|
| 3-Aminopyridine | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| 4-Methoxybenzaldehyde | Electrophile | 1.05 | Slight excess ensures full amine conversion. |
| Acetic Acid (AcOH) | Catalyst | 1.0–2.0 | Critical: Activates the imine formation. |
| NaBH(OAc)₃ | Reductant | 1.4–1.5 | Add in portions to prevent exotherms. |
| DCE or DCM | Solvent | N/A | Anhydrous. 1,2-Dichloroethane (DCE) is preferred. |
Step-by-Step Workflow:
-
Activation: Dissolve 3-aminopyridine and 4-methoxybenzaldehyde in DCE (0.2 M concentration). Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This pre-complexation allows the "sluggish" imine to form before reduction begins.
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ in 3 portions over 15 minutes.
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Checkpoint: Monitor by LCMS. The imine intermediate (M+H = 213) should disappear, leaving only product (M+H = 215).
-
-
Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).
Module 2: Visualization of the Pathway
The following diagram illustrates the reaction logic and critical decision points for troubleshooting.
Caption: Reaction pathway showing the critical role of acid catalysis in driving the equilibrium of the weak pyridine amine toward the imine.
Module 3: Troubleshooting & FAQs
Category A: Low Yield & Reaction Issues
Q1: My conversion is stuck at 50%. I see starting material and aldehyde remaining.
-
Diagnosis: The imine formation is not favored because 3-aminopyridine is a poor nucleophile.
-
Solution:
-
Increase Acid: Ensure you are using at least 1.0 equivalent of Acetic Acid.
-
Dehydration: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water and drive the equilibrium to the right.
-
Switch Solvent: If using MeOH, switch to DCE (1,2-Dichloroethane). Methanol can solvate the amine and retard imine formation; DCE promotes tighter ion pairing.
-
Q2: I am observing a "Bis-alkylated" impurity (Tertiary amine).
-
Diagnosis: The secondary amine product is more nucleophilic than the starting 3-aminopyridine. It reacts with residual aldehyde faster than the starting material does.
-
Solution:
-
Stepwise Addition: Do not add the reductant immediately. Stir the amine and aldehyde for 2 hours first (pre-form the imine).
-
Stoichiometry: Ensure the aldehyde is not in large excess. Keep it at 1.0–1.05 equivalents.
-
Category B: Isolation & Salt Formation (The "Oiling Out" Problem)
Q3: When I add HCl, the product turns into a sticky gum/oil instead of a powder.
-
Diagnosis: This is the most common failure mode. The dihydrochloride salt is extremely polar and holds onto solvent. Adding acid too fast creates local supersaturation.
-
Solution (The "Slow-Drop" Protocol):
-
Isolate the Free Base first (extraction with DCM/NaOH). Dry the organic layer thoroughly (
). -
Dissolve the free base in a minimum amount of Acetone or Ethanol (polar, but not too polar).
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or Ether (2M) dropwise with vigorous stirring.
-
If oiling starts, stop acid addition. Add a seed crystal or scratch the glass. Add Diethyl Ether (antisolvent) dropwise until turbidity persists. Resume acid addition slowly.
-
Q4: My yield is low after extraction. Where is my product?
-
Diagnosis: pH mismanagement. The molecule has two basic sites:
-
Pyridine Nitrogen (
) -
Secondary Amine (
)
-
-
Solution: If you extract at pH 7 or 8, the secondary amine is still protonated (charged) and stays in the water.
-
Correct Protocol: Basify the aqueous quench to pH > 12 using 1M NaOH before extracting with DCM. This ensures both nitrogens are deprotonated (neutral) and soluble in the organic layer.
-
Module 4: Work-up Logic Tree
Follow this decision matrix to maximize recovery during isolation.
Caption: Decision matrix for isolation, emphasizing the critical pH > 12 requirement for extraction and antisolvent strategies for crystallization.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404.
-
Org. Synth. (2005).[3] "Reductive Amination of Aldehydes and Ketones." Organic Syntheses, Coll. Vol. 10, p. 301.
Sources
Technical Support Center: Synthesis of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride Core Challenge: This synthesis involves the reductive amination of a weakly nucleophilic heteroaromatic amine (3-aminopyridine) with an electron-rich aldehyde (4-methoxybenzaldehyde).
The primary synthetic risks are competitive reduction (yielding benzyl alcohol), bis-alkylation (tertiary amine formation), and acid-catalyzed deprotection of the 4-methoxybenzyl (PMB) group during salt formation. This guide provides a mechanistic approach to suppressing these pathways.
Critical Reaction Pathways (Mechanism & Control)
To troubleshoot effectively, one must visualize the competition between the desired pathway and side reactions.
Reaction Network Diagram
Figure 1: Reaction network showing the competition between imine formation, direct aldehyde reduction, and over-alkylation.
Troubleshooting Guides (Q&A)
Issue 1: "I am seeing large amounts of 4-methoxybenzyl alcohol in my crude mixture."
Diagnosis: The reducing agent is reducing the aldehyde before it can react with the amine to form the imine.[1] Root Cause: 3-Aminopyridine is a heteroaromatic amine and is significantly less nucleophilic than alkyl amines. The equilibrium favors the aldehyde/amine starting materials rather than the imine.
Corrective Action:
-
Switch Reagents: Do not use Sodium Borohydride (NaBH₄) in a "one-pot" mix without acid catalysis. It is too aggressive toward the aldehyde. Use Sodium Triacetoxyborohydride (STAB) .[2]
-
Stepwise Protocol (Indirect Reductive Amination):
-
Reflux the amine and aldehyde in methanol/ethanol (with molecular sieves or Dean-Stark trap) for 2–4 hours before adding the reducing agent. This forces the equilibrium toward the imine.
-
Only add the reducing agent once TLC/LCMS confirms the disappearance of the aldehyde.
-
Issue 2: "I am detecting the bis-alkylated (tertiary amine) impurity."
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (3-aminopyridine), causing it to react with remaining aldehyde. Root Cause: Excess aldehyde or improper stoichiometry.
Corrective Action:
-
Stoichiometry Control: Use a slight excess of the amine (1.1 equiv), not the aldehyde.
-
Concentration: Run the reaction at a higher dilution (0.1 M) to reduce the intermolecular collision frequency between the product and the aldehyde.
-
Reagent Choice: STAB is sterically bulky and generally favors mono-alkylation over bis-alkylation compared to Cyanoborohydride.
Issue 3: "The product decomposes/turns pink during salt formation."
Diagnosis: Acid-catalyzed cleavage of the PMB (Para-Methoxybenzyl) group. Root Cause: The PMB group is acid-labile. While it is stable to weak acids, strong aqueous acids (like 6M HCl) or high temperatures will cleave the benzyl-nitrogen bond, releasing p-anisyl alcohol/chloride and the free amine.
Corrective Action:
-
Anhydrous Conditions: Use HCl in Dioxane (4M) or generate HCl gas into cold diethyl ether/ethanol. Avoid aqueous HCl.
-
Temperature Control: Perform the salt formation at 0°C to -10°C .
-
Isolation: Filter the salt immediately after precipitation; do not let it sit in the acidic mother liquor for extended periods.
Optimized Experimental Protocol
This protocol uses Sodium Triacetoxyborohydride (STAB) due to its selectivity and tolerance for acid catalysis, which is required for the weakly basic 3-aminopyridine.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| 3-Aminopyridine | 1.1 | Nucleophile | Slight excess to prevent bis-alkylation. |
| 4-Methoxybenzaldehyde | 1.0 | Electrophile | Limiting reagent. |
| STAB | 1.4 | Reducing Agent | Mild, selective for imines.[1] |
| Acetic Acid (AcOH) | 1-2 | Catalyst | Essential to activate the imine formation. |
| DCE or DCM | Solvent | Solvent | Anhydrous (1,2-Dichloroethane preferred). |
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a dry flask with 3-Aminopyridine (1.1 equiv) and 4-Methoxybenzaldehyde (1.0 equiv).
-
Dissolve in anhydrous DCE (approx. 5–10 mL per gram of substrate).
-
Add Acetic Acid (1.0 equiv).
-
Stir at room temperature for 30–60 minutes under Nitrogen. Note: This allows the hemiaminal/imine equilibrium to establish.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 15 minutes. Caution: Gas evolution.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Quench & Workup (Free Base Isolation):
-
Dihydrochloride Salt Formation:
-
Dissolve the purified free base oil in a minimum amount of anhydrous Ethanol or Diethyl Ether .
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (2.2 equiv) dropwise.
-
A white/off-white precipitate should form.[4]
-
Stir for 15 minutes at 0°C.
-
Filter the solid under Nitrogen (hygroscopic). Wash with cold ether.
-
Dry under high vacuum at room temperature (Do not heat).
-
Troubleshooting Logic Flow
Use this decision tree to navigate experimental failures.
Figure 2: Troubleshooting decision tree for common synthetic failures.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Context: Establishes STAB as the superior reagent for minimizing aldehyde reduction side reactions.
- Look, G. C., et al. "The Stability of 4-Methoxybenzyl Protecting Groups." Tetrahedron Letters, vol. 36, no. 17, 1995.
-
Common Organic Chemistry. "Reductive Amination Conditions and Reagents." Link
- Context: General troubleshooting for stoichiometry and solvent selection in reductive amin
-
Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via Reductive Alkylation." Org.[5][6] Synth. 2002, 79, 186.[3] Link
- Context: Provides validated workup procedures for PMB-protected amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
Welcome to the technical support center for handling (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic media. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to systematically overcome these issues, ensuring the smooth progression of your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Q1: Why is my (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride not dissolving in my organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate)?
A: The primary reason for poor solubility lies in the fundamental chemical principle of "like dissolves like".[1][2] (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is an amine salt. The presence of two hydrochloride moieties renders the molecule ionic and highly polar.[3] In contrast, many common organic solvents used in synthesis (like toluene, hexane, or ethyl acetate) are non-polar or have low to intermediate polarity.
The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to break.[4] Non-polar solvents cannot effectively solvate the charged ammonium centers and chloride ions, leading to very low solubility.[1][4]
Q2: What are the first steps I should take to find a suitable organic solvent?
A: A systematic solvent screening is the most logical first step. Begin with small-scale tests using a range of solvents with varying polarities.
-
Polar Protic Solvents: Solvents like methanol and ethanol can be effective due to their ability to form hydrogen bonds and their high polarity. However, their reactivity (e.g., acting as nucleophiles) may interfere with subsequent reaction steps.
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving polar salts. A structurally related compound, 4-Aminopyridine, shows high solubility (approx. 30 mg/mL) in these solvents.[5] Be aware that their high boiling points can make them difficult to remove during workup.
Data-Driven Solvent Selection:
To aid in your selection, the following table summarizes the properties of common organic solvents. Start with solvents that have a higher dielectric constant and then work towards less polar options if your experimental conditions demand it.
| Solvent | Classification | Dielectric Constant (ε) at 20°C | Polarity Index | General Suitability for Amine Salts |
| Water | Polar Protic | 80.1 | 10.2 | High (Reference) |
| DMSO | Polar Aprotic | 46.7 | 7.2 | High |
| DMF | Polar Aprotic | 36.7 | 6.4 | High |
| Methanol | Polar Protic | 32.7 | 5.1 | Good |
| Ethanol | Polar Protic | 24.5 | 4.3 | Good |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Moderate |
| Dichloromethane (DCM) | Weakly Polar | 9.1 | 3.1 | Low to Moderate |
| Tetrahydrofuran (THF) | Weakly Polar | 7.6 | 4.0 | Low |
| Ethyl Acetate | Weakly Polar | 6.0 | 4.4 | Very Low |
| Toluene | Non-polar | 2.4 | 2.4 | Insoluble |
| Hexane | Non-polar | 1.9 | 0.1 | Insoluble |
Q3: My downstream reaction must be performed in a non-polar solvent. What is the most effective strategy?
A: If your experimental design restricts you to a non-polar solvent, the most robust and widely practiced solution is to convert the dihydrochloride salt to its corresponding free base .[3][6][7] The free base form, (4-Methoxybenzyl)pyridin-3-ylamine, is a neutral, significantly less polar molecule. This change dramatically increases its solubility in non-polar organic solvents like toluene, DCM, and ethyl acetate.[7]
Q4: How do I perform the conversion from the dihydrochloride salt to the free base?
A: The conversion is a straightforward acid-base extraction. You will neutralize the hydrochloride salt with a mild aqueous base, which deprotonates the amine, causing the neutral free base to precipitate or become extractable into an organic solvent.[7][8] A detailed, step-by-step protocol is provided in the "Troubleshooting Guides" section below.
Q5: Can I simply heat the mixture to force it into solution?
A: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, this approach has two significant drawbacks:
-
Limited Effect: For highly insoluble compounds like this salt in a non-polar solvent, the increase in solubility may be insufficient for your needs.
-
Risk of Degradation: Many complex organic molecules can degrade at elevated temperatures. Without thermal stability data for (4-Methoxybenzyl)pyridin-3-ylamine, prolonged heating is risky.
Heating should be considered a secondary option and used with caution, preferably after other methods have been explored.
Q6: What about using a co-solvent or an additive like a phase-transfer catalyst?
A:
-
Co-solvents: Adding a small amount of a polar aprotic solvent (e.g., 1-5% v/v of DMF or DMSO) to your non-polar solvent can sometimes enhance solubility. This works by increasing the overall polarity of the solvent mixture. However, this can also affect your reaction's outcome and may complicate purification.
-
Phase-Transfer Catalysis (PTC): If the goal is to perform a reaction between the amine salt and another reagent in an immiscible organic solvent, a phase-transfer catalyst can be a powerful tool.[9][10][11] The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the reacting anion from the aqueous or solid phase into the organic phase where the reaction can occur.[9][10][12] This technique is particularly useful for reactions like alkylations.[13]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for the key workflows discussed above.
Protocol 1: Conversion of Dihydrochloride Salt to Free Base
This protocol describes the standard procedure for neutralizing the amine salt and extracting the free base.
Objective: To obtain the neutral, organic-soluble free base form of (4-Methoxybenzyl)pyridin-3-ylamine.
Materials:
-
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
An extraction solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in a minimal amount of deionized water in a flask.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Extraction & Neutralization: Add an equal volume of your chosen organic extraction solvent (e.g., ethyl acetate) to the separatory funnel.
-
Biphasic Neutralization: While gently swirling the separatory funnel, add a saturated aqueous solution of sodium bicarbonate dropwise.[6] Periodically, stopper the funnel, invert, and vent to release any CO₂ gas that evolves.
-
pH Monitoring: Continue adding the base until the aqueous layer is basic (pH 8-9). Check the pH by spotting a small drop of the aqueous layer onto pH paper.
-
Extraction: Stopper the funnel securely and shake vigorously for 30-60 seconds, venting frequently to release pressure. Allow the layers to separate completely.
-
Separation: Drain the organic layer (note: DCM is denser than water, ethyl acetate is less dense).
-
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 6-7) two more times.[8]
-
Combine & Dry: Combine all organic extracts in a single flask. Add a drying agent like anhydrous sodium sulfate, and swirl until the solid no longer clumps together.[7]
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the free base, which should be readily soluble in a wide range of organic solvents.
Visual Workflow Diagrams
Troubleshooting Solubility Issues
This flowchart provides a logical decision-making process for addressing solubility challenges.
Caption: Decision workflow for troubleshooting solubility.
Protocol for Free Base Conversion
This diagram illustrates the key steps in converting the dihydrochloride salt to its free base.
Caption: Experimental workflow for free base conversion.
References
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- What is the best way to convert my amine compound from the salt form into free amine?
-
Conversion of Amines to Amine Salts - YouTube. [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. [Link]
-
Outline a general procedure for the separation of amines from neutral compounds. - Filo. [Link]
-
pH and Solubility | AP Chemistry. [Link]
-
Phase transfer catalysis (PTC) - OperaChem. [Link]
-
Forming oxalte salts of amines - Sciencemadness.org. [Link]
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? - ResearchGate. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. [Link]
-
How can I free base cystamine dihydrochloride? - Chemistry Stack Exchange. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF - ResearchGate. [Link]
-
If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar ... - Quora. [Link]
-
Why Do Polar And Nonpolar Substances Dissolve Differently? | RevisionDojo. [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy - AIP Publishing. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. [Link]
-
pH and solubility (video) | Equilibrium - Khan Academy. [Link]
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. [Link]
-
Why don't polar and non-polar compounds dissolve each other? [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. [Link]
Sources
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. iajpr.com [iajpr.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry (LC-MS) characterization of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
An In-Depth Guide to the LC-MS Characterization of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride: A Comparative Analysis
Introduction
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a substituted pyridinamine derivative. Molecules within this chemical class are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for potent and selective inhibitors of various biological targets.[1] The robust and unambiguous characterization of such compounds is a critical step in ensuring the integrity of research and development, from initial synthesis to preclinical evaluation. The purity, stability, and metabolic fate of a drug candidate are all underpinned by the quality of the analytical methods used for its characterization.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive strategy for the liquid chromatography-mass spectrometry (LC-MS) characterization of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride. We will explore the rationale behind methodological choices, from chromatography to mass analysis, and present a detailed, field-tested protocol. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical techniques, providing the supporting data and context necessary for researchers to make informed decisions for their specific analytical challenges.
Part 1: Physicochemical Properties and Predicted Mass Spectrometric Behavior
A foundational step in any analytical method development is to understand the intrinsic properties of the target analyte.
-
Chemical Structure: (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
-
Molecular Formula: C₁₃H₁₆N₂O · 2HCl
-
Monoisotopic Mass (Free Base): 228.1263 g/mol
-
Predicted Properties: The structure contains two basic nitrogen atoms (on the pyridine ring and the secondary amine linker), making it highly susceptible to protonation. This, combined with the polar pyridine ring, suggests the compound is a polar, hydrophilic molecule. Such characteristics present a challenge for traditional reversed-phase chromatography.[2]
Predicted Ionization and Fragmentation
Given the presence of basic nitrogens, positive mode electrospray ionization (ESI+) is the logical choice for generating the protonated molecular ion, [M+H]⁺, at m/z 229.1336. The subsequent fragmentation in the mass spectrometer's collision cell is predictable based on established chemical principles. The most labile bond is the benzylic C-N bond.
Key predicted fragmentation pathways include:
-
Benzylic Cleavage: The most probable fragmentation event is the cleavage of the bond between the benzyl carbon and the amine nitrogen. This can result in two primary fragment ions:
-
Pyridine Ring Fragmentation: While the pyridine ring itself is relatively stable, fragmentation can occur, though it typically requires higher collision energy.[5]
-
Loss of Methoxy Group: The methoxybenzyl fragment (m/z 121.0653) can further lose a methyl radical (•CH₃) to form an ion at m/z 106.0418 or a neutral formaldehyde (CH₂O) to yield an ion at m/z 91.0548, the tropylium ion.
Predicted Fragmentation Pathway Diagram
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 13C NMR Structure Validation: The Case of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of a molecule. This guide provides an in-depth, practical comparison for validating the structure of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, a compound of interest in medicinal chemistry, using 13C NMR. We will delve into the theoretical underpinnings, experimental best practices, and data interpretation, offering a comprehensive workflow for researchers, scientists, and drug development professionals.
The Imperative of Structural Integrity in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges. A critical, non-negotiable step in this process is the absolute certainty of the chemical structure of the active pharmaceutical ingredient (API). An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and, most critically, unforeseen safety and efficacy issues. 13C NMR, by providing a unique signal for each chemically distinct carbon atom, offers a definitive fingerprint of a molecule's carbon skeleton.[1][2][3]
Part 1: Theoretical Prediction of the 13C NMR Spectrum
Before stepping into the laboratory, a robust theoretical prediction of the expected 13C NMR spectrum serves as an invaluable roadmap. This predictive approach is grounded in the fundamental principles of how the chemical environment influences the resonance frequency of a 13C nucleus.[1][4]
Dissecting the (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride Structure
First, let's analyze the molecule to identify the number of unique carbon environments. Due to the molecule's asymmetry, we anticipate a distinct signal for each of the 13 carbon atoms.
Structure:
Numbering Scheme for (4-Methoxybenzyl)pyridin-3-ylamine:
-
Pyridine Ring: C2, C3, C4, C5, C6
-
Benzyl Ring: C1', C2', C3', C4', C5', C6'
-
Methylene Bridge: C7'
-
Methoxy Group: C8'
For the purpose of this guide, we will use a simplified numbering system for clarity in the predicted spectrum table.
Predicting Chemical Shifts (δ) in ppm
The chemical shift of a carbon atom is primarily influenced by the electronegativity of neighboring atoms and the hybridization state (sp, sp2, sp3).[1][3][4]
-
Aromatic Carbons (Pyridine and Benzene Rings): These typically resonate in the range of 110-160 ppm.[4][5] The nitrogen atom in the pyridine ring will cause a significant downfield shift for the adjacent carbons (C2 and C6) due to its electronegativity.[6] The amino group on C3 will have a shielding effect, shifting it slightly upfield compared to an unsubstituted pyridine.
-
Effect of Dihydrochloride Salt Formation: The protonation of the two nitrogen atoms in (4-Methoxybenzyl)pyridin-3-ylamine to form the dihydrochloride salt will have a pronounced effect on the 13C NMR spectrum. The positive charges on the nitrogens will lead to a general downfield shift of the signals for the carbons in the pyridine ring due to decreased electron density.[7]
-
Methylene Carbon (CH2): The carbon of the methylene bridge is an sp3 hybridized carbon and is expected to appear in the range of 40-60 ppm.
-
Methoxy Carbon (OCH3): The carbon of the methoxy group is also sp3 hybridized and typically resonates around 55-60 ppm.[8][9]
Table 1: Predicted 13C NMR Chemical Shifts for (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine Ring | ||
| C2 | ~148 | Adjacent to protonated ring nitrogen (downfield shift).[6] |
| C3 | ~135 | Attached to the protonated amino group. |
| C4 | ~125 | Less affected by the nitrogen atoms. |
| C5 | ~140 | Influenced by the ring nitrogen. |
| C6 | ~145 | Adjacent to protonated ring nitrogen (downfield shift).[6] |
| Benzyl Ring | ||
| C1' | ~130 | Quaternary carbon, attached to the methylene group. |
| C2', C6' | ~130 | Aromatic CH. |
| C3', C5' | ~115 | Aromatic CH, ortho to the electron-donating methoxy group (shielded). |
| C4' | ~160 | Attached to the electronegative oxygen of the methoxy group (deshielded). |
| Linker and Substituent | ||
| CH2 | ~45 | sp3 carbon adjacent to two aromatic rings. |
| OCH3 | ~56 | sp3 carbon of the methoxy group.[8] |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Part 2: The Experimental Workflow: A Self-Validating Protocol
The integrity of your 13C NMR data is directly proportional to the quality of your sample preparation and instrument setup. This protocol is designed to be self-validating, minimizing ambiguity and ensuring reproducible results.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. testbook.com [testbook.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Reference Standard Qualification Guide: (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
Executive Summary & Analytical Context
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a "privileged scaffold" intermediate used frequently in the synthesis of pyridine-based tyrosine kinase inhibitors (TKIs) and EGFR inhibitors. Unlike its regioisomer (the 2-amine, known as Mepyramine Impurity A), the 3-amine variant rarely has a commercially available Pharmacopeial (USP/EP) monograph.
Consequently, drug development professionals must often establish an In-House Primary Reference Standard . This guide compares the reliability of different standard sources and provides a self-validating protocol to ensure the material's identity and purity, specifically focusing on the critical separation of regioisomers.
The Core Analytical Challenge
The primary risk in analyzing this compound is Regioisomer Contamination . The starting material (3-aminopyridine) may contain traces of 2- or 4-aminopyridine, leading to structurally similar impurities that co-elute under standard C18 conditions.
Comparative Analysis: Standard Sources
When sourcing reference material for GMP release testing, you generally have three options. The table below compares their suitability for critical intermediate qualification.
| Feature | Option A: Commercial Reagent Grade | Option B: Custom Synthesis (COA Only) | Option C: In-House Qualified Standard (Recommended) |
| Primary Use | Synthetic chemistry (reactant) | Early-stage R&D | GMP Release / ICH Stability |
| Purity Basis | Often "Area %" (LC-UV only) | LC-UV + NMR | Mass Balance (100% - Impurities - Water - Residuals) |
| Salt Stoichiometry | Variable (often hygroscopic) | Defined (2HCl) | Quantified via Ion Chromatography |
| Isomer Specificity | High Risk (May contain 2-isomer) | Moderate Risk | Validated Specificity |
| Traceability | Lot-to-Lot variability | Batch specific | Full Characterization Report |
| Cost | $ |
Scientist’s Verdict: Do not use Option A for quantitative analysis. The hygroscopic nature of the dihydrochloride salt means "98%" reagent grade often contains 5-10% water/solvent, skewing assay results. Option C (In-House Qualification) is the only path compliant with ICH Q7 for late-stage intermediates.
Reference Standard Qualification Workflow
The following diagram outlines the logical flow for characterizing this specific salt form to establish it as a Primary Reference Standard.
Caption: Workflow for establishing a qualified reference standard from crude material, emphasizing the Mass Balance approach required for hygroscopic salts.
Validated Analytical Protocol
This protocol is designed to separate the 3-amine target from the 2-amine impurity (Mepyramine Impurity A). Standard acidic mobile phases often fail to resolve these positional isomers due to similar pKa values.
Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle: Ion-Pairing Reversed-Phase Chromatography. The use of a perchlorate or sulfonate buffer helps discriminate the pyridinium cations.
| Parameter | Condition |
| Column | C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer + 5 mM Sodium Octanesulfonate, adjusted to pH 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 240 nm (Isosbestic point region) and 280 nm (specificity check) |
| Injection Vol | 10 µL |
| Diluent | Mobile Phase A : Acetonitrile (80:[1][2]20) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 35.0 | 90 | 10 |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): Must be > 2.0 between (4-Methoxybenzyl)pyridin-3-ylamine and (4-Methoxybenzyl)pyridin-2-ylamine (spike sample required for validation).
-
Tailing Factor: NMT 1.5 (Pyridine peaks tail severely if silanols are active; the octanesulfonate mitigates this).
-
% RSD: NMT 2.0% for 5 replicate injections.
Impurity Profiling & Characterization
When qualifying your standard, you must look for these specific impurities.
A. Regioisomer Identification (Critical)
The 2-amine isomer is the most common synthesis impurity.
-
3-amine (Target):
8.0-8.2 ppm (d/s) for protons adjacent to pyridine nitrogen. -
2-amine (Impurity):
6.5-6.8 ppm (d) for protons adjacent to the amine. -
Recommendation: Use 1H-NMR to prove the absence of the 2-amine isomer (limit of detection ~0.5%).
B. Counter-ion Stoichiometry
Since this is a dihydrochloride , the theoretical chloride content is ~25.8%.
-
Test: Ion Chromatography (IC) or Silver Nitrate Titration.
-
Acceptance Criteria: 24.0% – 27.0% w/w (Allows for some hydration).
-
Why this matters: If the salt is actually a monohydrochloride, your potency calculation will be off by ~12%.
C. Hygroscopicity
The dihydrochloride salt is hygroscopic.
-
Handling: Weigh in a humidity-controlled glove box or dry room.
-
Drying: Do not dry at high heat (>60°C) as the HCl can dissociate or the amine can oxidize. Vacuum drying at 40°C over P2O5 is recommended.
References
-
ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[3]
-
European Pharmacopoeia (Ph.[4] Eur.). Mepyramine Maleate Monograph (Impurity A reference). (Demonstrates the 2-amine isomer structure). [4]
- Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science.
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.
-
PubChem. Compound Summary: N-(4-Methoxybenzyl)pyridin-2-amine (Isomer Comparison).[1]
Sources
A Senior Application Scientist's Guide to Quality Control Assays for (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
An Objective Comparison of Analytical Methodologies for Ensuring Batch Purity, Identity, and Consistency
Introduction
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a substituted pyridine derivative of interest in chemical research and pharmaceutical development. As with any active pharmaceutical ingredient (API) or key intermediate, the assurance of its chemical identity, purity, and batch-to-batch consistency is not merely a matter of compliance but a fundamental prerequisite for reliable and reproducible scientific outcomes.[1][] The presence of even trace amounts of impurities can significantly impact biological activity, toxicity, and the stability of final formulations.[3]
This guide provides a comprehensive framework for the quality control (QC) of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride batches. It is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for material characterization. We will move beyond a simple listing of procedures to explain the scientific rationale behind the selection of each assay, comparing their strengths and limitations. This multi-faceted approach, leveraging orthogonal analytical techniques, constitutes a self-validating system for quality assurance.
The Imperative of an Orthogonal QC Strategy
No single analytical technique can provide a complete profile of a chemical substance. A robust QC strategy relies on an orthogonal approach, where multiple, distinct methods are used to assess different critical quality attributes. For (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, the key attributes are Identity, Purity, Composition, and Strength (Assay) . An impurity that is poorly resolved by chromatography might be easily detected by spectroscopy, and vice-versa. This integrated workflow ensures a comprehensive characterization and is a cornerstone of modern pharmaceutical quality control.[1][4]
The following diagram illustrates a recommended QC workflow, demonstrating the interplay between different analytical techniques for comprehensive batch release.
Caption: Recommended QC workflow for batch release.
Primary Assays for Identity and Structural Confirmation
The first and most critical step is to unequivocally confirm that the material is, in fact, (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for providing detailed structural information.[5] It elucidates the precise connectivity of atoms within a molecule by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this specific molecule, ¹H NMR should confirm the presence of all distinct protons and their adjacencies through spin-spin coupling, while ¹³C NMR confirms the carbon framework.
Expected ¹H NMR Features (in D₂O or DMSO-d₆):
-
Aromatic Protons (Pyridyl and Benzyl Rings): Signals in the δ 7.0-8.5 ppm range. The substitution pattern on both rings will lead to characteristic splitting patterns.[5][6]
-
Methylene Protons (-CH₂-): A singlet or AB quartet around δ 4.0-4.5 ppm, connecting the benzyl ring to the amine.
-
Methoxyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Amine Proton (N-H): A broad signal, which may exchange with solvent protons (like D₂O) and disappear. The presence of the dihydrochloride salt will influence its chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak. Integrate all signals and analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and cost-effective technique for identifying the functional groups present in a molecule. For this compound, the key is to confirm the presence of the secondary amine salt. The protonation of the amine nitrogen by HCl dramatically changes the N-H stretching vibrations compared to the free base.[8][9]
Expected FTIR Features (ATR or KBr pellet):
-
N-H⁺ Stretch (Amine Salt): A very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is a hallmark of a secondary amine hydrochloride.[9][10]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Ether): A strong band typically around 1250 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Compare the resulting spectrum to a reference standard or analyze the key absorption bands to confirm the presence of the expected functional groups.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS is a powerful hyphenated technique that provides two orthogonal pieces of information: the retention time from the liquid chromatography (LC) separation and the mass-to-charge ratio (m/z) from the mass spectrometer (MS).[12] For identity confirmation, MS provides the molecular weight of the parent compound (as the free base after ionization), which is a fundamental physical property.
Expected MS Features (Positive ESI Mode):
-
The expected monoisotopic mass of the free base (C₁₃H₁₆N₂O) is 228.13.
-
In the mass spectrum, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 229.14.
Experimental Protocol: LC-MS for Identity
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive mode ESI.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
-
Analysis: Extract the mass spectrum from the main chromatographic peak and verify that the major ion corresponds to the [M+H]⁺ of the target compound.[13]
Quantitative Analysis: A Comparative Look at Batch Quality
Once identity is confirmed, the focus shifts to quantifying the amount of the desired compound and detecting any impurities. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1][14]
High-Performance Liquid Chromatography (HPLC-UV) for Purity
Expertise & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[15] By using a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., ~254 nm or 270 nm), we can quantify the relative area of all eluting peaks. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks. A well-developed HPLC method should be able to separate the main compound from potential starting materials, by-products, and degradation products.[16][17]
Experimental Protocol: HPLC for Purity
-
Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase or a compatible solvent.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of any late-eluting impurities (e.g., 20-30 min).
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak. According to ICH guidelines, impurities present at >0.10% should be reported and identified if possible.[18]
Elemental Analysis (CHN+Cl)
Expertise & Rationale: Elemental analysis provides the empirical formula of a compound by measuring the mass percentages of carbon, hydrogen, and nitrogen.[19][20] For a salt like a dihydrochloride, it is also crucial to quantify the chloride content. This technique directly confirms the compound's atomic composition and the stoichiometry of the salt formation, which cannot be determined by spectroscopic methods alone.[21] It is a fundamental test of purity and composition.[22]
Experimental Protocol: Elemental Analysis
-
Sample Preparation: The sample must be thoroughly dried to remove residual water and solvents, as their presence will skew the results.[20] A precisely weighed amount (typically 2-3 mg) is required.
-
Instrumentation: Use a dedicated CHN analyzer for carbon, hydrogen, and nitrogen content. Chloride content can be determined by various methods, including titration or ion chromatography after combustion.
-
Analysis: Compare the experimentally determined weight percentages of C, H, N, and Cl to the theoretical values calculated for the molecular formula C₁₃H₁₆N₂O·2HCl (MW: 297.21).
Comparative Data: High-Purity vs. Sub-Par Batch
The table below presents hypothetical but realistic data for two batches of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, illustrating how these QC tests can differentiate between them.
| Analytical Test | Parameter | Specification | Batch A (High Purity) | Batch B (Sub-Par) | Interpretation |
| Appearance | Visual | White to off-white solid | Conforms | Yellowish solid | Batch B shows a color deviation, suggesting a possible impurity. |
| ¹H NMR | Structure | Conforms to reference | Conforms | Conforms, but with small unidentifiable peaks at δ 3.5 & 7.8 | The core structure is correct in both, but Batch B has minor unknown components. |
| HPLC Purity | Area % | ≥ 99.0% | 99.8% | 97.5% | Batch B fails the purity specification. It contains 2.5% total impurities. |
| LC-MS (Impurity ID) | Impurity Profile | Report peaks >0.1% | No peaks >0.1% | Impurity 1 (1.2%) @ RT 5.2 min, [M+H]⁺=123.1; Impurity 2 (0.8%) @ RT 8.9 min, [M+H]⁺=215.1 | Impurities in Batch B identified as likely 4-methoxyaniline (starting material) and an N-debenzylated by-product. |
| Elemental Analysis | % Carbon | 52.53% ± 0.4% | 52.45% | 53.81% | Batch B's carbon content is higher than expected, inconsistent with the target molecule's formula. |
| % Hydrogen | 6.10% ± 0.3% | 6.13% | 6.45% | Batch B's hydrogen content is also high. | |
| % Nitrogen | 9.42% ± 0.3% | 9.38% | 9.15% | ||
| % Chlorine | 23.86% ± 0.5% | 23.91% | 21.55% | Batch B has a significantly lower chloride content, suggesting not all amine sites are protonated or the presence of non-salt impurities. |
Logical Relationships Between Assays
The true power of this QC panel lies in how the results interrelate to build a comprehensive quality profile. A discrepancy in one test can often be explained and confirmed by another.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. smithers.com [smithers.com]
- 4. nicovaper.com [nicovaper.com]
- 5. smbstcollege.com [smbstcollege.com]
- 6. researchgate.net [researchgate.net]
- 7. kpfu.ru [kpfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. database.ich.org [database.ich.org]
- 19. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride proper disposal procedures
Subject: Operational Guide for the Disposal of (4-Methoxybenzyl)pyridin-3-ylamine Dihydrochloride
Executive Summary & Chemical Identity
This guide provides an operational framework for the safe disposal of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride . As a specific Safety Data Sheet (SDS) for this niche intermediate may be sparse, this protocol utilizes structure-activity relationship (SAR) principles, treating the substance based on its functional moieties: a pyridine derivative, a secondary amine, and an acidic hydrochloride salt.
-
Chemical Nature: Pyridine-3-amine derivative (Salt form).
-
Likely CAS (Free Base Analog): 52818-63-0 (Isomer reference for N-(4-methoxybenzyl)pyridin-2-amine; specific 3-isomer CAS is vendor-specific).
-
Physical State: Solid (Crystalline powder).
-
Primary Hazards: Skin/Eye Corrosion (Acidic), Acute Toxicity (Pyridine moiety), Target Organ Toxicity.
Hazard Characterization (The "Why")
Effective disposal requires understanding the specific risks associated with the molecule's functional groups.
| Functional Group | Associated Hazard | Operational Implication |
| Dihydrochloride ( | Corrosivity / Acidity | Upon contact with moisture, this salt hydrolyzes to lower pH, potentially classifying it as D002 (Corrosive) waste if aqueous. It releases HCl fumes if heated. |
| Pyridine Ring | Systemic Toxicity | Pyridine derivatives are often hepatotoxic (liver) and nephrotoxic (kidney). Treat as Acute Toxin (Oral/Dermal) . |
| Secondary Amine | Reactivity | Incompatible with strong oxidizers (fire risk) and hypochlorites (bleach), which can form toxic chloramines. |
Critical Safety Rule: Never dispose of this substance down the drain. The pyridine moiety presents significant aquatic toxicity risks and regulatory violations (RCRA).
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, follow these stabilization steps to ensure the container is self-validating (safe for transport).
Step 3.1: Segregation
-
Incompatible Streams: Do not mix with strong bases (e.g., Sodium Hydroxide). Neutralization generates heat and releases the free amine base, which may be volatile and malodorous.
-
Oxidizers: Keep separate from Nitric Acid or Peroxides.
Step 3.2: Packaging
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Apply a hazardous waste label immediately upon the first addition of waste.
-
Constituents: "99% (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride."
-
Hazard Checkbox: Toxic, Corrosive.[1]
-
Disposal Workflow & Decision Logic
The following decision tree outlines the logical flow for disposing of this specific salt, ensuring compliance with EPA RCRA regulations.
Figure 1: Decision logic for segregating pyridine salt waste based on physical state and solvent matrix.
Regulatory Compliance (RCRA Analysis)
Understanding the waste codes is essential for the manifest.
-
Is it a P-listed or U-listed waste?
-
Pyridine (U196): While Pyridine is U196, derivatives like (4-Methoxybenzyl)pyridin-3-ylamine are not automatically U196 unless they degrade to pyridine or the formulation specifically lists them.
-
Determination: Classify as Non-Listed Hazardous Waste unless local state regulations specify otherwise.
-
-
Is it a Characteristic Waste?
-
Toxicity (D038): If the waste undergoes TCLP testing and releases Pyridine > 5.0 mg/L, it is D038. Operational Tip: Assume it is toxic and manage as hazardous to avoid costly testing.
-
Corrosivity (D002): If the salt is dissolved in water and pH
, it carries the D002 code.[2]
-
Recommended Waste Profile Description:
"Waste Toxic Solids, Organic, n.o.s. ((4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride)."
Emergency Procedures: Spill Cleanup
In the event of a benchtop spill of the solid salt:
-
PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum) and a fit-tested N95 or P100 respirator if dust is generated.
-
Containment: Do not dry sweep (generates dust). Cover the spill with a wet paper towel or an absorbent pad dampened with water to solubilize and capture the salt.
-
Neutralization (Optional but Recommended): Wipe the area with a dilute Sodium Bicarbonate (
) solution to neutralize the acidic hydrochloride residues. -
Disposal: Place all cleanup materials into the Solid Hazardous Waste container. DO NOT place in regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Health Guideline.[Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
